![molecular formula C34H32ClNO3S B15133509 [1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)

[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Montelukast Methyl Ketone is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is recognized for its anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective properties .

Méthodes De Préparation

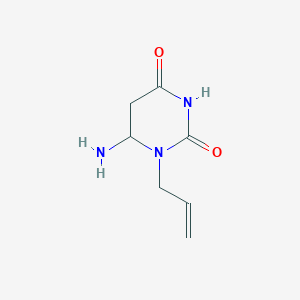

Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through various methods. One common approach involves the reaction of a chiral mesylate with methyl l-(mercaptomethyl)cyclopropane acetate in the presence of suitable solvents and bases such as lithium amide, sodium amide, or potassium amide . The reaction conditions often include the use of ethereal solvents like tetrahydrofuran (THF), hydrocarbon solvents like toluene, and ketonic solvents like methyl isobutyl ketone (MIBK) .

Industrial Production Methods: Industrial production of Montelukast Methyl Ketone typically involves large-scale biocatalytic processes. For instance, the use of ketoreductase (KRED) in a biocatalytic process has been scaled up to a 200 kg batch, achieving over 99.9% enantiomeric excess .

Analyse Des Réactions Chimiques

Types of Reactions: Montelukast Methyl Ketone undergoes various chemical reactions, including:

Oxidation: This reaction can be performed under oxidative conditions using reagents like hydrogen peroxide.

Reduction: Enantioselective reduction protocols using boranes from α-pinenes have been employed.

Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium acetate and lithium acetate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acidic or basic conditions.

Reduction: Boranes from α-pinenes, formic acid as a hydrogen source.

Substitution: Palladium acetate, lithium acetate, and solvents like DMF (dimethylformamide).

Major Products: The major products formed from these reactions include various enantiomerically pure derivatives and substituted compounds, which are crucial for further pharmaceutical applications .

Applications De Recherche Scientifique

Montelukast Methyl Ketone has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.

Biology: Studied for its role in modulating leukotriene pathways.

Industry: Utilized in the production of anti-asthmatic and anti-allergic medications.

Mécanisme D'action

Montelukast Methyl Ketone exerts its effects by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This action helps reduce airway inflammation, relax smooth muscles, and decrease mucus production . The molecular targets include leukotriene receptors, particularly the CysLT-1 receptor .

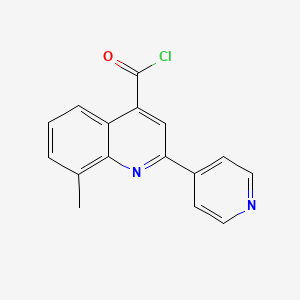

Comparaison Avec Des Composés Similaires

Montelukast: The parent compound, used widely in asthma and allergy treatments.

Zafirlukast: Another leukotriene receptor antagonist with similar applications.

Pranlukast: Used in the treatment of asthma and allergic rhinitis.

Uniqueness: Montelukast Methyl Ketone is unique due to its specific structural modifications, which enhance its stability and efficacy in blocking leukotriene receptors . Its high enantiomeric purity achieved through advanced biocatalytic processes also sets it apart from similar compounds .

Propriétés

Formule moléculaire |

C34H32ClNO3S |

|---|---|

Poids moléculaire |

570.1 g/mol |

Nom IUPAC |

2-[1-[[3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |

InChI |

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+ |

Clé InChI |

DYLOVNSFPNMSRY-NTEUORMPSA-N |

SMILES isomérique |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |

SMILES canonique |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)

![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)

![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)

![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)